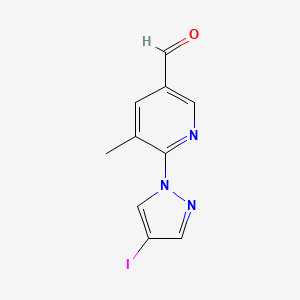
6-(4-Iodo-1H-pyrazol-1-YL)-5-methylpyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Iodo-1H-pyrazol-1-YL)-5-methylpyridine-3-carbaldehyde is a heterocyclic compound that contains both pyrazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Iodo-1H-pyrazol-1-YL)-5-methylpyridine-3-carbaldehyde typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Iodination: The pyrazole ring is then iodinated using iodine and a suitable oxidizing agent.
Formation of the pyridine ring: The iodinated pyrazole is then reacted with a suitable pyridine precursor under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-(4-Iodo-1H-pyrazol-1-YL)-5-methylpyridine-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
Oxidation: 6-(4-Iodo-1H-pyrazol-1-YL)-5-methylpyridine-3-carboxylic acid.
Reduction: 6-(4-Iodo-1H-pyrazol-1-YL)-5-methylpyridine-3-methanol.
Substitution: 6-(4-Azido-1H-pyrazol-1-YL)-5-methylpyridine-3-carbaldehyde.
Scientific Research Applications
6-(4-Iodo-1H-pyrazol-1-YL)-5-methylpyridine-3-carbaldehyde has several applications in scientific research:
Pharmaceuticals: It can be used as an intermediate in the synthesis of various pharmaceutical compounds.
Agrochemicals: It can be used in the development of new pesticides and herbicides.
Materials Science: It can be used in the synthesis of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(4-Iodo-1H-pyrazol-1-YL)-5-methylpyridine-3-carbaldehyde depends on its specific application. In pharmaceuticals, it may act by interacting with specific molecular targets such as enzymes or receptors. The pyrazole and pyridine rings can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine
- 4-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine
- 1-(4-BOC-piperidyl)-4-iodopyrazole
Uniqueness
6-(4-Iodo-1H-pyrazol-1-YL)-5-methylpyridine-3-carbaldehyde is unique due to the presence of both pyrazole and pyridine rings, which can confer unique chemical and biological properties. The presence of the iodine atom also allows for further functionalization through substitution reactions.
Properties
Molecular Formula |
C10H8IN3O |
|---|---|
Molecular Weight |
313.09 g/mol |
IUPAC Name |
6-(4-iodopyrazol-1-yl)-5-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H8IN3O/c1-7-2-8(6-15)3-12-10(7)14-5-9(11)4-13-14/h2-6H,1H3 |
InChI Key |
GOHAONPDNDUAIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2C=C(C=N2)I)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


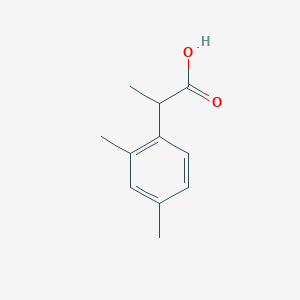

![(4aR,7R,7aR)-4-benzyl-7-[tert-butyl(diphenyl)silyl]oxy-5,6,7,7a-tetrahydro-4aH-cyclopenta[b][1,4]oxazin-3-one](/img/structure/B13061435.png)

![[3-Methyl-1-(2-nitrobenzenesulfonyl)piperidin-2-yl]methanamine](/img/structure/B13061455.png)
![1-O'-tert-butyl 3a-O-ethyl (3aR,6aS)-spiro[1,2,3,4,5,6a-hexahydrocyclopenta[c]pyrrole-6,4'-piperidine]-1',3a-dicarboxylate](/img/structure/B13061468.png)



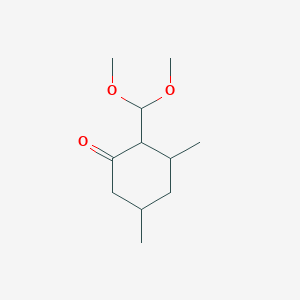

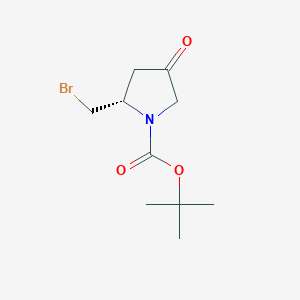
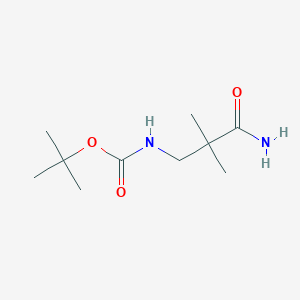
![(2AR,6aR)-decahydronaphtho[2,3-b]oxirene](/img/structure/B13061507.png)
